Citenazone
CAS No.: 21512-15-2
Cat. No.: VC1571168
Molecular Formula: C7H6N4S2
Molecular Weight: 210.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21512-15-2 |
|---|---|
| Molecular Formula | C7H6N4S2 |
| Molecular Weight | 210.3 g/mol |
| IUPAC Name | [(E)-(5-cyanothiophen-2-yl)methylideneamino]thiourea |
| Standard InChI | InChI=1S/C7H6N4S2/c8-3-5-1-2-6(13-5)4-10-11-7(9)12/h1-2,4H,(H3,9,11,12)/b10-4+ |
| Standard InChI Key | JGKRSFYTHYYJNX-ONNFQVAWSA-N |
| Isomeric SMILES | C1=C(SC(=C1)C#N)/C=N/NC(=S)N |
| SMILES | C1=C(SC(=C1)C#N)C=NNC(=S)N |
| Canonical SMILES | C1=C(SC(=C1)C#N)C=NNC(=S)N |
Introduction
When researching a chemical compound, it is essential to start with its basic properties, such as its chemical structure, molecular formula, and CAS number. This information helps in identifying and distinguishing it from other compounds.
Biological Activity and Applications
Many compounds have biological activities that make them useful in medicine, agriculture, or other fields. This could include antimicrobial, antiviral, anticancer, or anti-inflammatory properties. Research findings often highlight these activities and potential applications.
Synthesis Methods
The synthesis of a compound is another critical aspect. Different methods can be used, and the choice often depends on the availability of starting materials, cost, and efficiency.
Toxicity and Safety
Understanding the toxicity and safety profile of a compound is vital, especially if it is intended for use in products that come into contact with humans or the environment.
Future Research Directions
Finally, discussing future research directions can provide insights into potential areas where the compound might be further developed or applied.
Example Data Table for a Hypothetical Compound
If "Citenazone" were a real compound with available data, a table might look like this:
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | CHO | - |
| CAS Number | XXXX-XX-X | - |
| Boiling Point | 200 | °C |
| Melting Point | 50 | °C |
| Solubility | Soluble in water | - |
| Biological Activity | Anti-inflammatory | - |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume